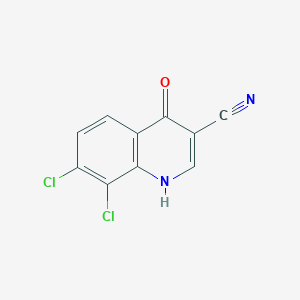

3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy-

CAS No.: 61338-32-7

Cat. No.: VC15949294

Molecular Formula: C10H4Cl2N2O

Molecular Weight: 239.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61338-32-7 |

|---|---|

| Molecular Formula | C10H4Cl2N2O |

| Molecular Weight | 239.05 g/mol |

| IUPAC Name | 7,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C10H4Cl2N2O/c11-7-2-1-6-9(8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) |

| Standard InChI Key | XJFQZUQIQQZURD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl |

Introduction

3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline ring structure with a cyano group (−C≡N) and a hydroxyl group (−OH) attached to the carbon skeleton. The compound also features dichloro substituents at the 7 and 8 positions of the quinoline ring, which enhance its reactivity and potential biological activity .

Synthesis Methods

The synthesis of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- typically involves multi-step synthetic routes. These methods often require careful control of reaction conditions to achieve optimal yields and purity. Common synthesis pathways include reactions that introduce the cyano and hydroxyl groups onto the quinoline backbone, followed by chlorination at the 7 and 8 positions.

Biological Activities and Applications

Compounds related to 3-quinolinecarbonitrile derivatives have been extensively studied for their diverse pharmacological properties. They often exhibit potential biological activities such as anticancer, antimalarial, and neuroprotective effects, depending on their structural modifications .

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 3-Quinolinecarbonitrile | Contains cyano group | Basic structure common in many bioactive compounds |

| 7-Chloroquinoline | Chlorine substitution at position 7 | Known for antimalarial properties |

| 6-Hydroxyquinoline | Hydroxyl group at position 6 | Exhibits neuroprotective effects |

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Potential anticancer activity |

Research Findings and Future Directions

Research into the interaction of 3-Quinolinecarbonitrile, 7,8-dichloro-4-hydroxy- with biological targets is crucial for understanding its mechanism of action. This involves studying its ability to bind to specific enzymes or receptors, which can lead to the inhibition of certain metabolic pathways or induction of apoptosis in cancer cells . Further studies are needed to fully explore its therapeutic potential and to develop derivatives with enhanced biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume